molecular formula C15H12N4OS B2713119 N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide CAS No. 861209-98-5

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide

Cat. No. B2713119
CAS RN: 861209-98-5
M. Wt: 296.35
InChI Key: OKKJBOCFFYKGMR-OUKQBFOZSA-N
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Description

This compound is an organic molecule with a complex structure. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a dicyanoethenyl group (C(CN)=C), and a 2,5-dimethylpyrrol-1-yl group .


Molecular Structure Analysis

The molecular formula of this compound is C15H12N4OS, and its molar mass is 296.35 g/mol . The presence of the dicyanoethenyl group suggests that the compound might exhibit strong electron-withdrawing properties, while the 2,5-dimethylpyrrol-1-yl group might contribute electron-donating properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxamide group might make the compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a dye or pigment, its color would be due to the absorption of specific wavelengths of light. If it’s used in an organic semiconductor, it would contribute to the movement of charge through the material .

Future Directions

Compounds with similar structures are of interest in the field of organic electronics, where they can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other devices . Therefore, future research might focus on exploring the properties of this compound in these contexts.

properties

IUPAC Name

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-5-6-11(2)19(10)13(9-17)12(8-16)18-15(20)14-4-3-7-21-14/h3-7H,1-2H3,(H,18,20)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJBOCFFYKGMR-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=CS2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC=CS2)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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